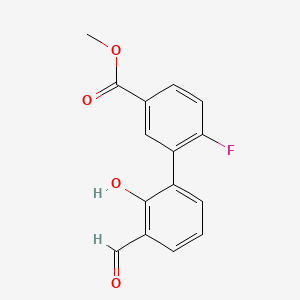
6-(2-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Fluoro-5-methoxycarbonylphenylboronic acid” is a chemical compound with the molecular formula CHBFO . It has an average mass of 197.956 Da and a monoisotopic mass of 198.049973 Da . It’s a highly valuable building block in organic synthesis .
Molecular Structure Analysis
The molecular structure of “2-Fluoro-5-methoxycarbonylphenylboronic acid” is represented by the formula CHBFO .Chemical Reactions Analysis
Pinacol boronic esters are highly valuable building blocks in organic synthesis. Protodeboronation of these esters is not well developed .Aplicaciones Científicas De Investigación
Fluorogenic Aldehyde for Monitoring Aldol Reactions
- Guo & Tanaka (2009) developed a fluorogenic aldehyde, useful for monitoring the progress of aldol reactions through increased fluorescence. This compound, which includes a formylphenyl group acting as a quencher, becomes highly fluorescent after the aldol reaction, aiding in the visualization and evaluation of reaction conditions.
Synthesis of Novel Derivatives for Fluorescence Applications
- In a study by Bem et al. (2004), derivatives of formylphenols, including a compound structurally similar to 6-(2-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol, were synthesized. These derivatives exhibited strong fluorescence in the presence of amino acids and their derivatives, suggesting potential applications in biochemical assays.
Influence on Liquid Crystal Phases
- The work of Cruickshank et al. (2022) explored the impact of lateral alkyloxy chains, similar in structure to this compound, on the formation and stability of ferroelectric nematic phases in liquid crystals. This research could be pertinent in the field of advanced materials, particularly in display technologies.
Role in Oxidation Reactions and Synthesis of Complex Molecules
- Karam et al. (1999) demonstrated the use of compounds with a fluorophenol moiety in oxidation reactions, leading to the synthesis of hydroindolenones and hydroquinolenones. This illustrates the compound's utility in complex organic syntheses.
Development of Fluorinated Retinoic Acid Analogues
- Research by Lovey & Pawson (1981) included the synthesis of fluorinated retinoic acid analogues, incorporating structures similar to this compound. This study highlights its relevance in medicinal chemistry and drug development.
Creation of Novel Fluorophores for Imaging
- The synthesis of 4-(4-[11C]methoxyphenyl)-(5-fluoro-2-hydroxyphenyl)-methylene-aminobutyric acid by Vos & Slegers (1994) illustrates the use of fluorinated compounds in creating novel imaging agents, potentially useful in neurological studies and brain imaging techniques.
Application in Polymerization and Material Sciences
- Krause et al. (2019) investigated the copolymerization of fluoro and oxy ring-disubstituted phenylcyanoacrylates with styrene. This research shows the compound's role in developing new materials with specific properties.
Synthesis of Schiff Base Compounds for Structural Analysis
- The work of Ashfaq et al. (2022) on the synthesis of halo-functionalized Schiff base compounds, including structural elements related to this compound, provided insights into molecular interactions and stability, relevant in materials science and molecular engineering.
Chemical Modification and Analysis of Novel Compounds
- The study by Yang & Hay (1993) on the oxidative polymerization of phenols with various substituents, including fluorine and methoxy groups, reflects the importance of such compounds in polymer science.
Inhibition of Tubulin Polymerization in Cancer Research
- Research by Gastpar et al. (1998) on methoxy-substituted indoles, structurally related to the compound , highlighted their role in inhibiting tubulin polymerization, a key mechanism in cancer treatment research.
Safety and Hazards
Propiedades
IUPAC Name |
methyl 4-fluoro-3-(3-formyl-2-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO4/c1-20-15(19)9-5-6-13(16)12(7-9)11-4-2-3-10(8-17)14(11)18/h2-8,18H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKWWIBUUQWZHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)C2=CC=CC(=C2O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685306 |
Source


|
| Record name | Methyl 6-fluoro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261919-29-2 |
Source


|
| Record name | Methyl 6-fluoro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
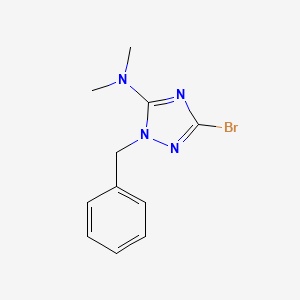
![Tert-butyl 4-(7-hydroxypyrazolo[1,5-A]pyrimidin-2-YL)piperidine-1-carboxylate](/img/structure/B578721.png)


![Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate](/img/structure/B578725.png)

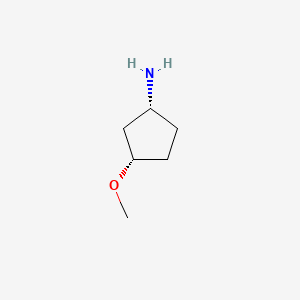
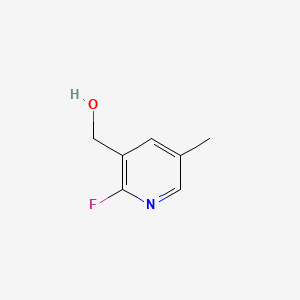
![(S)-8a-Methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B578734.png)

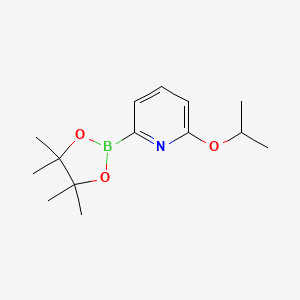
![8-Iodo-3,4-dihydro-2H-pyrano[3,2-c]pyridine](/img/structure/B578738.png)
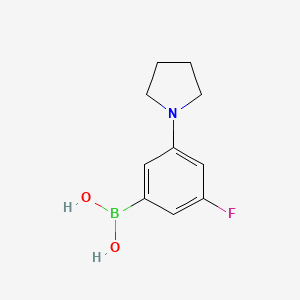
![(SP)-1-[(R)-tert-Butylphosphinoyl]-2-[(R)-1-(diphenylphosphino)ethyl]ferrocene](/img/no-structure.png)
